molecular formula C17H15N3O4 B4502592 N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B4502592
M. Wt: 325.32 g/mol
InChI Key: SGBZMBKTNFOBCV-UHFFFAOYSA-N
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Description

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Scientific Research Applications

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

This is typically used in the context of bioactive compounds and drugs. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. It includes toxicity information, safety precautions, and first aid measures .

Future Directions

This could involve potential applications or areas of research for the compound. It could be based on its properties, uses, or effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced via alkylation using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Formation of Benzodioxole Ring: The benzodioxole ring can be formed by cyclization of a suitable precursor, such as a catechol derivative, under oxidative conditions.

    Coupling Reaction: The final step involves coupling the benzimidazole core with the benzodioxole ring through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of benzimidazole derivatives with reduced functional groups.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound of the benzimidazole class, known for its broad range of biological activities.

    2-(methoxymethyl)-1H-benzimidazole: A simpler derivative with similar structural features.

    1,3-benzodioxole-5-carboxamide: A compound with a similar benzodioxole ring structure.

Uniqueness

N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide is unique due to the combination of the benzimidazole core and the benzodioxole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and pathways, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-8-16-19-12-4-3-11(7-13(12)20-16)18-17(21)10-2-5-14-15(6-10)24-9-23-14/h2-7H,8-9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBZMBKTNFOBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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